Isonicotine-d3
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Overview
Description
Isonicotine-d3, also known as 3-[1-(Trideuteriomethyl)pyrrolidin-3-yl]pyridine, is a deuterated form of isonicotine. It is a stable isotope-labeled compound used in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for tracing and studying metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotine-d3 involves the introduction of deuterium atoms into the isonicotine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process typically occurs under high pressure and temperature conditions to ensure efficient exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium gas is carefully handled to prevent contamination and ensure the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Isonicotine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Isonicotine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isonicotine-d3 involves its incorporation into metabolic pathways and reactions. The deuterium atoms act as tracers, allowing researchers to track the movement and transformation of the compound. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
Isonicotine-d3 is unique due to its stable isotope labeling with deuterium. This makes it particularly valuable for tracing studies and understanding reaction mechanisms, which is not possible with non-deuterated compounds.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
165.25 g/mol |
IUPAC Name |
3-[1-(trideuteriomethyl)pyrrolidin-3-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3/i1D3 |
InChI Key |
UEIZUEWXLJOVLD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(C1)C2=CN=CC=C2 |
Canonical SMILES |
CN1CCC(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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